methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate
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Overview
Description
Methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a diethylamino group, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate typically involves multiple steps. One common approach is the reaction of 1-aryl-1-chloro-2,2,2-trifluoroethyl isocyanates with 3-amino-1-arylimino-1H-isoindoles in the presence of triethylamine . This reaction yields the desired triazino-benzothiazole compound along with some isomeric by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the diethylamino or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate involves its interaction with specific molecular targets. For example, in herbicidal applications, it binds to the D1 protein in Photosystem II, disrupting the photosynthetic electron transport chain and leading to plant death . In medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-benzylamino-4-methyl-6-trifluoromethyl-1,3,5-triazine: This compound shares the trifluoromethyl and triazine groups but differs in the presence of a benzylamino group instead of a diethylamino group.
4-trifluoromethyl-3,4-dihydro-1,3,5-triazino[2,1-a]isoindol-2-ones: These compounds have a similar trifluoromethyl group and triazino structure but differ in the isoindole ring system.
Uniqueness
Methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it particularly useful in various applications.
Properties
Molecular Formula |
C17H19F3N4O2S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C17H19F3N4O2S/c1-5-23(6-2)14-21-16(13(25)26-4,17(18,19)20)22-15-24(14)12-10(3)8-7-9-11(12)27-15/h7-9H,5-6H2,1-4H3 |
InChI Key |
XTYVRGUZWAGBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(N=C2N1C3=C(C=CC=C3S2)C)(C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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